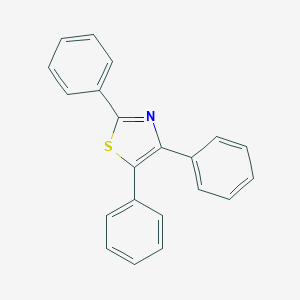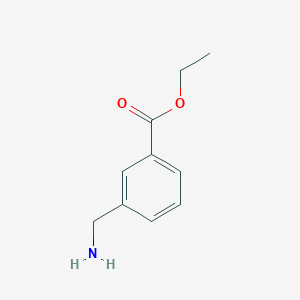
4-(2-Amino-1,3-thiazol-4-yl)phenol
Übersicht
Beschreibung
4-(2-Amino-1,3-thiazol-4-yl)phenol ist eine organische Verbindung mit der Summenformel C9H8N2OS. Sie gehört zur Klasse der 2,4-disubstituierten Thiazole, das sind Verbindungen, die einen Thiazolring enthalten, der an den Positionen 2 und 4 substituiert ist. Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von Dithioameisensäure oder Dithiophenylessigsäure mit α-Aminonitrilen. Diese Reaktion liefert 5-Aminothiazole in guten Ausbeuten . Die spezifischen Reaktionsbedingungen wie Temperatur und Lösungsmittel können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie bei der Laborsynthese, mit Optimierungen hinsichtlich Kosten, Effizienz und Sicherheit.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Aminogruppe kann zu Aminen reduziert werden.
Substitution: Elektrophile und nukleophile Substitutionen können am Thiazolring und an der Phenolgruppe stattfinden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel wie Ethanol oder Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation der Phenolgruppe Chinone entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Thiazolring oder an der Phenolgruppe einführen können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern eingesetzt.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,3-thiazol-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
Der Wirkungsmechanismus von 4-(2-Amino-1,3-thiazol-4-yl)phenol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise an DNA binden und mit Enzymen wie Topoisomerase II interagieren, was zu DNA-Doppelstrangbrüchen und Zelltod führt . Dieser Mechanismus ist besonders relevant für seine potenzielle Antikrebsaktivität.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)phenol typically involves the reaction of dithioformic or dithiophenacetic acids with α-aminonitriles. This reaction yields 5-aminothiazoles in good yields . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenol group.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen von 4-(2-Amino-1,3-thiazol-4-yl)phenol gehören:
- 4-(1,3-Thiazol-2-yl)phenol
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamid
- 4-(4-Morpholinylsulfonyl)phenyl-1,3-thiazol-2-amin
Einzigartigkeit
Was this compound von diesen ähnlichen Verbindungen unterscheidet, ist sein spezifisches Substitutionsschema am Thiazolring und an der Phenolgruppe. Diese einzigartige Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.
Eigenschaften
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJYYIRAFRPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323956 | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57634-55-6 | |
| Record name | 4-(2-Amino-4-thiazolyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57634-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-AMINO-4-THIAZOLYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-Amino-1,3-thiazol-4-yl)phenol interact with WaaG and what are the downstream effects of this interaction?
A: this compound acts as a fragment-based inhibitor of the glycosyltransferase WaaG from Escherichia coli []. While the specific binding mechanism is not fully elucidated in the research, the compound demonstrates an ability to bind to WaaG and inhibit its enzymatic activity. WaaG is involved in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. Inhibiting WaaG disrupts LPS biosynthesis, potentially increasing bacterial susceptibility to antibiotics and aiding in the development of novel antibacterial agents.
Q2: What is the IC50 value of this compound against WaaG?
A: The research indicates that this compound inhibits WaaG with an IC50 value of 1.0 mM []. This suggests moderate inhibitory activity and highlights the potential of this scaffold for further optimization in the development of more potent WaaG inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)

![2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B188771.png)










